![molecular formula C20H23N5O3 B2553986 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896807-83-3](/img/structure/B2553986.png)
3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The molecule contains several functional groups and structural motifs that are common in pharmaceutical chemistry, such as an imidazo[2,1-f]purine core, which is a fused heterocyclic system combining imidazole and purine rings. The presence of a 4-methoxyphenyl group suggests potential interactions with biological systems, possibly through receptor binding or enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a racemic compound with a similar imidazolidine core was synthesized and characterized in one study . Although the exact synthesis of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not detailed in the provided papers, the methods used for related compounds typically involve multi-step synthetic procedures that may include condensation reactions, cyclization steps, and specific functional group transformations. The synthesis would likely require careful control of reaction conditions to achieve the desired regioselectivity and stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using X-ray diffraction studies, which provide precise information about the three-dimensional arrangement of atoms within the molecule . Additionally, Density Functional Theory (DFT) calculations are often used to predict and compare the molecular geometry with experimental results. These studies are crucial for understanding the conformational preferences of the molecule and its potential interactions with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are not described, related compounds have been shown to undergo rearrangements under certain conditions. For example, a compound with a nitropyridine group reacted with triethylamine to yield imidazo[1,2-a]pyridines and indoles, indicating that the presence of certain substituents can lead to diverse reaction pathways . Such reactions are important for the diversification of chemical libraries and the discovery of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized using a variety of spectroscopic and thermal analysis techniques. For instance, the thermal stability of a related compound was assessed, showing high stability in an open atmosphere . Spectral analysis, including NMR and electronic spectra, is used to confirm the identity and purity of the synthesized compounds. Theoretical calculations, such as electrostatic potential maps and Mulliken population analysis, provide insights into the electronic distribution within the molecule, which is relevant for understanding its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12(2)10-24-18(26)16-17(22(4)20(24)27)21-19-23(16)11-13(3)25(19)14-6-8-15(28-5)9-7-14/h6-9,11-12H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFUKEZGVHLWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


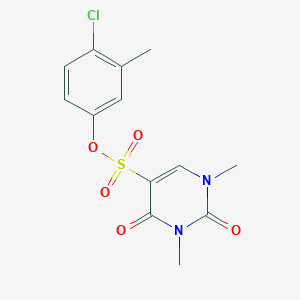

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)
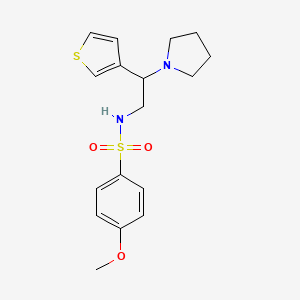
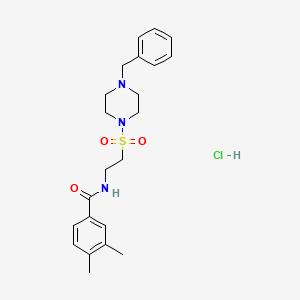
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

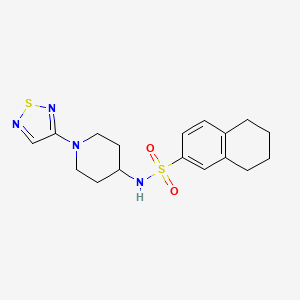
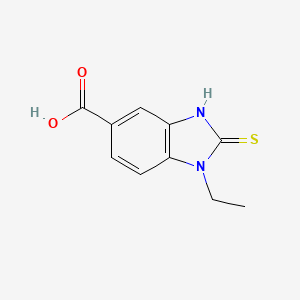
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)
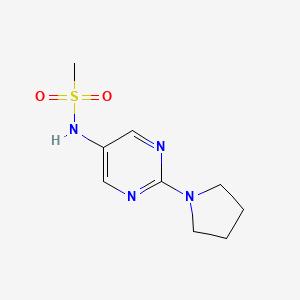
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)